2a,4a,6a,8a-Tetraazacyclopent[fg]acenaphthylene, decahydro-Phosphoric acid
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Overview
Description
2a,4a,6a,8a-Tetraazacyclopent[fg]acenaphthylene, decahydro-Phosphoric acid: is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes multiple nitrogen atoms and a phosphoric acid group, making it a subject of interest for researchers in chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2a,4a,6a,8a-Tetraazacyclopent[fg]acenaphthylene, decahydro-Phosphoric acid typically involves multi-step organic reactions. One common method includes the condensation of glyoxal with triethylenetetraamine, followed by cyclization and reduction steps . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of industrial-grade reagents. The process may also involve continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions: 2a,4a,6a,8a-Tetraazacyclopent[fg]acenaphthylene, decahydro-Phosphoric acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atoms, using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction typically results in the formation of more saturated compounds .
Scientific Research Applications
2a,4a,6a,8a-Tetraazacyclopent[fg]acenaphthylene, decahydro-Phosphoric acid has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including as an antimicrobial agent.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 2a,4a,6a,8a-Tetraazacyclopent[fg]acenaphthylene, decahydro-Phosphoric acid involves its interaction with molecular targets, such as enzymes or receptors. The compound’s multiple nitrogen atoms allow it to form strong hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways . These interactions can modulate the activity of enzymes or disrupt microbial cell walls, contributing to its antimicrobial properties .
Comparison with Similar Compounds
1,4,7,10-Tetraazacyclododecane: Another nitrogen-rich compound with similar coordination properties.
Cyclen: A macrocyclic compound used in similar applications, such as chelation and catalysis.
Uniqueness: 2a,4a,6a,8a-Tetraazacyclopent[fg]acenaphthylene, decahydro-Phosphoric acid is unique due to its specific structural features, including the presence of a phosphoric acid group and its decahydro configuration. These characteristics enhance its stability and reactivity, making it a valuable compound for various scientific applications .
Properties
Molecular Formula |
C10H24N4O8P2 |
---|---|
Molecular Weight |
390.27 g/mol |
IUPAC Name |
phosphoric acid;1,4,7,10-tetrazatetracyclo[5.5.2.04,13.010,14]tetradecane |
InChI |
InChI=1S/C10H18N4.2H3O4P/c1-2-12-7-8-14-4-3-13-6-5-11(1)9(12)10(13)14;2*1-5(2,3)4/h9-10H,1-8H2;2*(H3,1,2,3,4) |
InChI Key |
WOXXLQISRWDSBP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CCN3CCN4C3C2N1CC4.OP(=O)(O)O.OP(=O)(O)O |
Origin of Product |
United States |
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